
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is an organic compound that features a furan ring substituted with a nitrophenyl group and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Nitration: The furan ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acrylamide Formation: The acrylamide moiety is introduced through a reaction between the nitrated furan derivative and o-toluidine in the presence of acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acrylamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, methanol
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 3-(5-(3-Aminophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-(5-(3-Nitrophenyl)furan-2-yl)acrylic acid
科学的研究の応用
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers to modify their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
- 3-(5-(4-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
- 3-(5-(3-Nitrophenyl)thiophene-2-yl)-N-(o-tolyl)acrylamide
- 3-(5-(3-Nitrophenyl)pyrrole-2-yl)-N-(o-tolyl)acrylamide
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyrrole rings. This uniqueness can influence its reactivity and interactions in various applications.
特性
CAS番号 |
853351-49-2 |
|---|---|
分子式 |
C20H16N2O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
(E)-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-2-3-8-18(14)21-20(23)12-10-17-9-11-19(26-17)15-6-4-7-16(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
InChIキー |
NTWVAEJOKCPMIF-ZRDIBKRKSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)
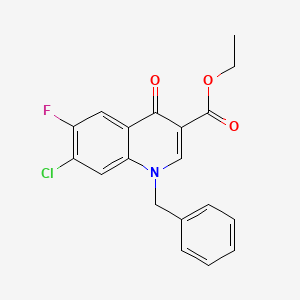
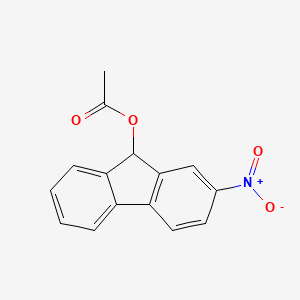

![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)
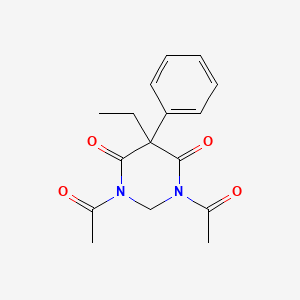
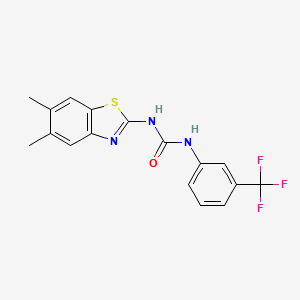
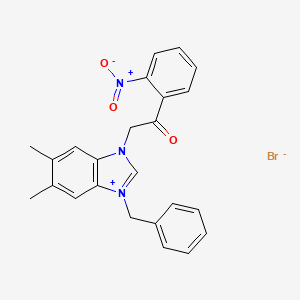
![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)
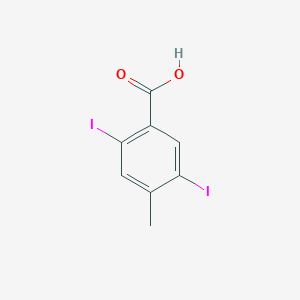
![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
